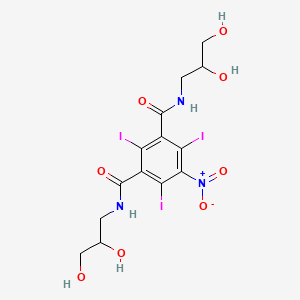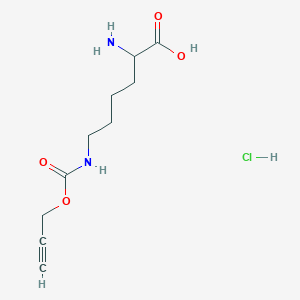![molecular formula C25H38O3 B13395520 4-[(3E,7E)-4,8-Dimethyl-10-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3,7-decadien-1-yl]-5-hydroxy-2(5H)-furanone](/img/structure/B13395520.png)
4-[(3E,7E)-4,8-Dimethyl-10-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3,7-decadien-1-yl]-5-hydroxy-2(5H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Luffariellolide is a sesterterpene compound isolated from the marine sponge Luffariella species. It is known for its anti-inflammatory properties and has been studied for its potential therapeutic applications. Unlike other similar compounds, luffariellolide acts as a partially reversible inhibitor of phospholipase A2, making it a unique candidate for further research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Luffariellolide can be synthesized through a series of organic reactions starting from simpler terpenoid precursors. The synthetic route typically involves multiple steps, including cyclization, oxidation, and esterification reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of luffariellolide is still in its nascent stages, primarily due to the complexity of its synthesis. Current methods rely on extraction from marine sponges, which is not sustainable for large-scale production. Efforts are ongoing to develop more efficient synthetic routes and biotechnological methods for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
Luffariellolide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify its functional groups, potentially enhancing its anti-inflammatory properties.
Substitution: Substitution reactions can introduce new functional groups, making it more versatile for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of luffariellolide. These derivatives are often studied for their enhanced or altered biological activities .
Scientific Research Applications
Luffariellolide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying sesterterpene synthesis and reactions.
Biology: Its anti-inflammatory properties make it a valuable tool for studying inflammation pathways.
Medicine: Luffariellolide is being investigated for its potential use in treating inflammatory diseases and conditions.
Mechanism of Action
Luffariellolide exerts its effects primarily through the inhibition of phospholipase A2. This enzyme is involved in the release of arachidonic acid, a precursor for pro-inflammatory molecules. By inhibiting phospholipase A2, luffariellolide reduces the production of these molecules, thereby exerting its anti-inflammatory effects. The inhibition is partially reversible, which distinguishes it from other similar compounds .
Comparison with Similar Compounds
Similar Compounds
Manoalide: Another sesterterpene with irreversible inhibition of phospholipase A2.
Scalaradial: Known for its potent anti-inflammatory properties but with a different mechanism of action.
Furospinosulin B: A biosynthetically related compound with similar biological activities.
Uniqueness
Luffariellolide’s partially reversible inhibition of phospholipase A2 sets it apart from other similar compounds. This unique property makes it a promising candidate for further research and potential therapeutic applications .
Properties
IUPAC Name |
3-[4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]-2-hydroxy-2H-furan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O3/c1-18(11-7-13-21-17-23(26)28-24(21)27)9-6-10-19(2)14-15-22-20(3)12-8-16-25(22,4)5/h10-11,17,24,27H,6-9,12-16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWPYTMXSXYUPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCC(=CCCC(=CCCC2=CC(=O)OC2O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
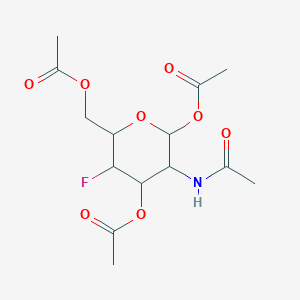

![Phenyl-[(2-phenyl-quinoline-4-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B13395456.png)
![1-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B13395461.png)
![5(S)-[1(S)-Azido-3(S)-[4-methoxy-3-(3-methoxypropoxy)benzyl]-4-methylpentyl]-3(S)-isopropyldihydrofuran-2-one](/img/structure/B13395465.png)
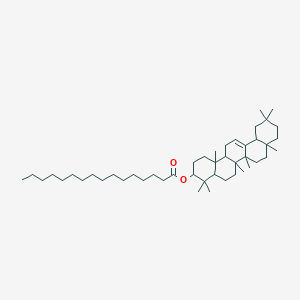


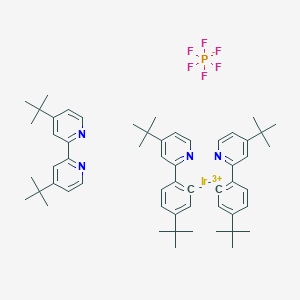
![2-benzenesulfonamido-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13395507.png)
![6-Bromo-1-[(trimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalene-1-carbonitrile](/img/structure/B13395513.png)

